sodium;4-hydroxybenzoate
Description
Historical Context and Evolution of Research
The study of sodium;4-hydroxybenzoate (B8730719) is intrinsically linked to its parent compound, 4-hydroxybenzoic acid, which is a naturally occurring phenolic acid found in many plants. ontosight.ai Initial research into 4-hydroxybenzoic acid and its derivatives, including the sodium salt, was largely driven by their antimicrobial properties. This led to their widespread use as preservatives in the food, cosmetic, and pharmaceutical industries. ontosight.ai The sodium salt, in particular, offered the advantage of increased water solubility compared to the parent acid, making it more suitable for aqueous formulations.
Early research focused on the synthesis of sodium;4-hydroxybenzoate, with the classical method involving the neutralization of 4-hydroxybenzoic acid with sodium hydroxide (B78521). Over time, research has evolved to explore more complex applications. A notable area of investigation has been its use in phase-transfer catalysis. For instance, studies have examined the catalytic esterification of this compound with benzyl (B1604629) bromide using novel phase-transfer catalysts. ottokemi.comscientificlabs.co.uksigmaaldrich.com
In the realm of biomedical research, the focus has shifted towards its potential as a tool for studying oxidative stress. Research has demonstrated that 4-hydroxybenzoate can act as a trap for hydroxyl radicals, which are highly reactive oxygen species implicated in cellular damage. nih.gov This has led to the development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), to detect the products of this reaction and thereby measure hydroxyl radical formation in biological systems. nih.gov More recent studies have continued to investigate the structural properties of alkali metal salts of 4-hydroxybenzoic acid, including the sodium salt, to better understand their chemical bonding and network formation. latrobe.edu.auiucr.org
Scope and Significance in Contemporary Scientific Inquiry
The relevance of this compound in modern scientific research remains substantial and multifaceted. It continues to be a subject of interest in material science and chemical synthesis. Researchers are exploring its use in the synthesis of novel polymers and other organic compounds. Its role as a pharmaceutical intermediate is also an active area of investigation. fishersci.ptfishersci.ca
A significant portion of contemporary research is dedicated to its biological activities. Beyond its established antimicrobial properties, studies are exploring its potential as an anti-inflammatory agent. researchgate.netnih.gov The ability of 4-hydroxybenzoate to trap hydroxyl radicals continues to be a valuable tool in free radical biomedical research. nih.gov This has broad applications in understanding the role of oxidative stress in various physiological and pathological processes.
Furthermore, the structural characteristics of this compound and its hydrates are being investigated with advanced techniques like single-crystal X-ray diffraction. iucr.org These studies provide fundamental insights into ionic networks, hydrogen bonding, and the effects of ion size and stoichiometry on crystal structure, which is crucial for crystal engineering and the design of new materials. iucr.org
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅NaO₃ | scbt.com |
| Molecular Weight | 160.10 g/mol | sigmaaldrich.com |
| CAS Number | 114-63-6 | scbt.com |
| Appearance | White to faint yellow solid | ottokemi.com |
| Solubility | Soluble in water | fishersci.ptfishersci.ca |
| InChI Key | ZLVSYODPTJZFMK-UHFFFAOYSA-M | scientificlabs.co.uksigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
sodium;4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSYODPTJZFMK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Classical and Industrial Synthetic Routes
Traditional methods for synthesizing 4-hydroxybenzoate (B8730719) compounds have been refined over decades for large-scale industrial production. These routes are characterized by their robustness and efficiency, primarily revolving around carboxylation and esterification reactions.
Kolbe-Schmitt Synthesis and Related Carboxylation Reactions
The Kolbe-Schmitt reaction is a cornerstone of industrial aromatic carboxylic acid synthesis. It is a carboxylation process that involves the reaction of a metal phenoxide with carbon dioxide under elevated temperature and pressure. wikipedia.org In the context of 4-hydroxybenzoate, the choice of the alkali metal is crucial in directing the regioselectivity of the carboxylation.
The process begins with the formation of a metal phenoxide, typically by treating phenol (B47542) with a strong base like sodium hydroxide (B78521) or potassium hydroxide. When sodium phenoxide is used, the reaction predominantly yields sodium salicylate (B1505791) (the ortho-isomer). However, for the synthesis of sodium 4-hydroxybenzoate (the para-isomer), potassium phenoxide is the preferred substrate. The reaction is conducted at high temperatures (around 240°C) and under carbon dioxide pressure. wikipedia.org The higher temperature facilitates the thermodynamic control needed for the formation of the more stable para-isomer.
The general mechanism involves the nucleophilic attack of the phenoxide ion on the carbon atom of carbon dioxide. The reaction with potassium phenoxide favors para-carboxylation, leading to the formation of dipotassium (B57713) 4-hydroxybenzoate, which is then neutralized with an acid to yield 4-hydroxybenzoic acid. The sodium salt is subsequently formed by reaction with a sodium base.
| Reactant | Predominant Product Isomer | Typical Conditions |
| Sodium Phenoxide + CO₂ | Ortho (Salicylate) | ~125°C, 100 atm |
| Potassium Phenoxide + CO₂ | Para (4-Hydroxybenzoate) | >220°C, High Pressure |
This interactive table summarizes the influence of the alkali metal on the regioselectivity of the Kolbe-Schmitt reaction.
Esterification Protocols for 4-Hydroxybenzoate Derivatives
The derivatives of 4-hydroxybenzoic acid, particularly its esters known as parabens, are of significant commercial interest. These are synthesized via esterification of 4-hydroxybenzoic acid with the corresponding alcohol. This reaction is typically catalyzed by a strong acid.
A common laboratory and industrial protocol involves refluxing 4-hydroxybenzoic acid with an excess of an alcohol (such as methanol, ethanol, or propanol) in the presence of a catalytic amount of sulfuric acid. prepchem.com The reaction proceeds via the Fischer esterification mechanism.
Alternative catalysts have been developed to mitigate the corrosive nature of sulfuric acid and to improve reaction efficiency. These include:
p-Toluenesulfonic acid: A strong organic acid that is less corrosive and can lead to products with better color. guidechem.com
Sulfamic acid: A solid, non-hygroscopic acid that is easy to handle and can be recycled, offering high product yields. guidechem.com
Solid super acids: Heterogeneous catalysts like sulfated metal oxides (e.g., TiO₂/SO₄²⁻) that are environmentally benign, non-corrosive, highly reactive, and easily separable from the reaction mixture. guidechem.com
| Catalyst | Key Advantages | Typical Yield |
| Sulfuric Acid | Low cost, readily available | High |
| p-Toluenesulfonic Acid | Less corrosive, better product color | High |
| Sulfamic Acid | Recyclable, easy to handle | ~90% (for ethyl ester) |
| Solid Super Acids | Environmentally friendly, reusable | High |
This interactive table compares different catalysts used in the esterification of 4-hydroxybenzoic acid.
Novel Synthetic Approaches
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of 4-hydroxybenzoic acid and its derivatives. These novel approaches often involve different reaction mechanisms or advanced catalytic systems.
Acylation Reactions for Phenol Derivatives
Acylation of phenols presents an alternative route to 4-hydroxybenzoic acid, deviating from the classical carboxylation pathway. One novel method involves the reaction of phenol with methyl carbamate (B1207046) in the presence of aluminum chloride (AlCl₃) as a catalyst. ijrdt.org The reaction is heated under reflux, and the intermediate product, methyl 4-hydroxybenzoate, is subsequently hydrolyzed to yield 4-hydroxybenzoic acid. This approach reported a final product yield of over 90%. ijrdt.org
Another advanced strategy focuses on the selective O-acylation of phenols to produce phenolic esters. This method utilizes stable organic salts as acylating reagents, mediated by diethylaminosulfur trifluoride (DAST). DAST serves a dual role, activating the phenol and acting as a deoxyfluorination reagent for the organic salt. This one-pot reaction proceeds efficiently at room temperature and has been shown to produce phenolic esters in nearly quantitative yields from a variety of phenol substrates. rsc.org
Catalytic Esterification by Ultrasound-Assisted Phase-Transfer Catalysis
To enhance the rate and efficiency of esterification, particularly for the sodium salt, advanced techniques like ultrasound-assisted phase-transfer catalysis (U-SLPTC) have been explored. This method is particularly effective for reactions between two immiscible phases, such as the esterification of sodium 4-hydroxybenzoate (a solid) with an organic halide like benzyl (B1604629) bromide (an organic liquid). nih.gov
In one study, a novel dual-site phase-transfer catalyst, 4,4'-bis(tributylammoniomethyl)-1,1'-biphenyl dichloride (BTBAMBC), was synthesized and used. nih.gov The reaction yield was minimal without the catalyst and ultrasound. However, the application of ultrasound (28 kHz) significantly accelerated the reaction. The apparent rate coefficient with ultrasound was 0.1057 min⁻¹, which was 88% higher than the rate without ultrasound (0.0563 min⁻¹). nih.gov The ultrasonic irradiation creates intense mixing and micro-emulsions at the phase interface, dramatically increasing the mass transfer and reaction rate. hielscher.com
| Parameter | Condition | Result |
| Reaction Time | 30 min | Yield of 0.36% |
| With Catalyst & Water | 30 min | Yield of 84.3% |
| Rate Coefficient (No Ultrasound) | N/A | 0.0563 min⁻¹ |
| Rate Coefficient (With Ultrasound) | 28 kHz/300 W | 0.1057 min⁻¹ |
This interactive table presents research findings on the ultrasound-assisted catalytic esterification of sodium 4-hydroxybenzoate.
Biocatalytic and Biosynthetic Production
Harnessing biological systems offers a sustainable alternative to conventional chemical synthesis. Biocatalytic and biosynthetic routes for producing 4-hydroxybenzoic acid (4-HBA) typically utilize renewable feedstocks like glucose and involve engineered microorganisms or isolated enzymes.
Several biosynthetic pathways have been engineered in microorganisms like Escherichia coli and Pseudomonas taiwanensis. A primary route involves the shikimate pathway, a central metabolic pathway in bacteria and plants for the synthesis of aromatic compounds. thesciencenotes.com
From Chorismate: Chorismate, an intermediate of the shikimate pathway, can be directly converted to 4-HBA and pyruvate (B1213749) by the enzyme chorismate lyase (UbiC). wikipedia.orgnih.gov By overexpressing the gene encoding this enzyme in E. coli, researchers have achieved significant production of 4-HBA from glucose. nih.gov One study reported a maximum concentration of 12 g/L of 4-HBA with a yield of 13% (mol/mol) from glucose. nih.gov
From L-Tyrosine: Another pathway starts with the amino acid L-tyrosine. An engineered multi-enzyme cascade can convert L-tyrosine into 4-HBA. researchgate.net This has been demonstrated in E. coli, achieving a conversion of over 85% from L-tyrosine to 4-HBA. researchgate.net
From Benzoate (B1203000): The enzyme benzoate 4-monooxygenase, found in fungi like Aspergillus niger, can hydroxylate benzoate to produce 4-hydroxybenzoate. wikipedia.org
Furthermore, some marine bacteria have been discovered to naturally produce not only 4-hydroxybenzoic acid but also its alkyl esters (parabens). A strain of Microbulbifer was found to synthesize these compounds, likely as a defense mechanism. nih.gov The degradation of parabens has also been studied, where bacteria like Enterobacter cloacae first hydrolyze the ester to 4-hydroxybenzoic acid, which is then decarboxylated to phenol. nih.gov These discoveries open avenues for direct fermentative production of 4-hydroxybenzoate and its derivatives.
Metabolic Engineering for 4-Hydroxybenzoic Acid and Derivatives Production
Metabolic engineering of various microbial strains has emerged as a promising approach for the sustainable production of 4-hydroxybenzoic acid. This involves the genetic modification of microorganisms to enhance the metabolic flux towards the desired product. Key strategies include the overexpression of genes encoding crucial enzymes in the biosynthetic pathway and the deletion of genes responsible for competing pathways or product degradation. frontiersin.orgfrontiersin.org
The shikimate pathway is a central metabolic route for the biosynthesis of aromatic compounds, including 4-hydroxybenzoic acid, in bacteria and plants. frontiersin.org This pathway converts central carbon metabolism intermediates, such as phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P), into chorismate, a key precursor for many aromatic compounds. frontiersin.org
In microorganisms, 4-hydroxybenzoic acid can be synthesized from chorismate through the action of chorismate-pyruvate-lyase (UbiC). frontiersin.org Another biosynthetic route proceeds via tyrosine, where tyrosine is first deaminated to 4-coumarate, which is then further processed to yield 4-hydroxybenzoate. frontiersin.org
Several microorganisms have been successfully engineered for the production of 4-hydroxybenzoic acid:
Pseudomonas putida : Strains of P. putida have been engineered to produce para-hydroxybenzoic acid (PHBA) from glucose via the shikimate pathway intermediate, chorismate. frontiersin.org Genetic modifications included the deletion of pathways that degrade PHBA and pathways that compete for chorismate. frontiersin.org Additionally, the overexpression of a feedback-resistant DAHP synthase and chorismate lyase (ubiC) was implemented to enhance production. frontiersin.org In one study, an engineered strain of P. putida S12 was able to produce 4-hydroxybenzoate with a carbon-mole yield of 19.3% from glycerol (B35011) and 11.0% from glucose in shake flask cultivations. frontiersin.org
Pseudomonas taiwanensis : Researchers have metabolically engineered P. taiwanensis VLB120 for the high-yield production of 4-hydroxybenzoate from renewable carbon sources like glucose, xylose, and glycerol. frontiersin.org The engineering strategy involved integrating a 4-hydroxybenzoate production pathway into the host's genome, enhancing the flux towards the precursor tyrosine by overexpressing key enzymes of the shikimate pathway, decreasing the flux towards tryptophan biosynthesis, and knocking out degradation pathways for 4-hydroxybenzoate and related intermediates. frontiersin.org The resulting strain achieved a carbon-mole yield of up to 29.6% from glycerol in a mineral medium. frontiersin.org
Corynebacterium glutamicum : This bacterium has been metabolically engineered to produce 4-hydroxybenzoic acid from glucose. nih.gov The engineered strain, with stepwise overexpression of all seven target genes in the shikimate pathway, produced 36.6 g/liter of 4-HBA with a yield of 41% (mol/mol) from glucose in a fed-batch fermentation. nih.gov This is reported to be the highest concentration of 4-HBA produced by a metabolically engineered microorganism. nih.gov
Escherichia coli : E. coli has also been a workhorse for the metabolic engineering of 4-hydroxybenzoic acid and its derivatives. For instance, a genetically modified strain of E. coli K-12 was developed to synthesize cis,cis-muconic acid from glucose via 4-hydroxybenzoic acid. asm.orgasm.org This was achieved by functionally expressing three non-native genes and overexpressing several native genes to increase the precursor supply for the muconic acid pathway. asm.orgasm.org
Table 1: Examples of Metabolically Engineered Microorganisms for 4-Hydroxybenzoic Acid Production
| Microorganism | Carbon Source | Key Engineering Strategies | Titer/Yield |
|---|---|---|---|
| Pseudomonas taiwanensis VLB120 | Glucose, Xylose, Glycerol | Genome integration of production pathway, overexpression of shikimate pathway enzymes, knockout of degradation pathways. frontiersin.org | 3.3 mM from glucose (19.0% C-mol yield), up to 29.6% C-mol yield from glycerol. frontiersin.org |
| Corynebacterium glutamicum | Glucose | Stepwise overexpression of all seven shikimate pathway genes. nih.gov | 36.6 g/L (41% mol/mol yield). nih.gov |
| Pseudomonas putida S12 | Glucose, Glycerol | Engineered coumarate pathway from tyrosine. frontiersin.orgfrontiersin.org | 19.3% C-mol yield from glycerol, 11.0% C-mol yield from glucose. frontiersin.org |
| Escherichia coli | Glucose | Overexpression of ubiC and feedback-insensitive DAHP synthase, deletion of competing pathways. frontiersin.org | 12 g/L (13% C-mol yield). frontiersin.org |
| Escherichia coli K-12 | Glucose | Introduction of a non-native pathway for muconic acid synthesis via 4-hydroxybenzoic acid. asm.orgasm.org | ~170 mg/L of muconic acid. asm.org |
Microbial Systems for Biotransformation
Microbial systems are not only used for the de novo synthesis of 4-hydroxybenzoic acid but also for its biotransformation into other valuable chemicals. The catabolic pathways for 4-hydroxybenzoic acid in various microorganisms can be harnessed for these transformations.
Degradation and Conversion to Phenol : In the absence of nitrate, certain microbial consortia can convert 4-hydroxybenzoic acid to phenol. acs.orgacs.org This biotransformation can be a key step in waste stream valorization, as 4-hydroxybenzoic acid is a common component in waste from the thermochemical conversion of lignocellulosic biomass. acs.orgacs.org
Conversion to Muconic Acid : As mentioned previously, engineered E. coli can convert 4-hydroxybenzoic acid into cis,cis-muconic acid, a platform chemical for the production of adipic acid and other valuable polymers. asm.orgasm.org This transformation involves the enzymatic conversion of 4-hydroxybenzoic acid to protocatechuate, which is then further processed to muconic acid. mdpi.com
Aerobic Biodegradation Pathways : The aerobic biodegradation of 4-hydroxybenzoic acid typically proceeds through its hydroxylation to protocatechuate by the enzyme 4-hydroxybenzoate 3-monooxygenase. mdpi.com Protocatechuate can then be cleaved via different routes and funneled into the tricarboxylic acid (TCA) cycle. mdpi.com Understanding these pathways is crucial for designing microbial systems for both the degradation of 4-hydroxybenzoate as an environmental pollutant and for its conversion into other useful compounds. mdpi.com For instance, in Pseudarthrobacter phenanthrenivorans Sphe3, 4-hydroxybenzoic acid is degraded via the protocatechuate pathway. mdpi.com
Biotransformation in Microbial Electrolysis Cells (MECs) : The biotransformation of 4-hydroxybenzoic acid has been studied in the bioanode of a microbial electrolysis cell (MEC) for the production of hydrogen gas. acs.orgacs.org Under nitrate-reducing conditions, complete degradation of 4-hydroxybenzoic acid was achieved, leading to exoelectrogenesis and cathodic hydrogen production. acs.orgacs.org The denitrifying bacterium Magnetospirillum was identified as a key player in this process, utilizing the benzoyl-CoA pathway to degrade aromatic compounds like 4-hydroxybenzoic acid. acs.org
Table 2: Microbial Biotransformation of 4-Hydroxybenzoic Acid
| Microbial System | Transformation Product | Key Conditions/Enzymes | Application |
|---|---|---|---|
| Mixed denitrifying culture | Phenol | Absence of nitrate. acs.orgacs.org | Waste stream treatment. acs.orgacs.org |
| Engineered Escherichia coli | cis,cis-Muconic acid | Expression of 4-hydroxybenzoate hydroxylase, protocatechuate decarboxylase, and catechol 1,2-dioxygenase. asm.orgasm.org | Production of platform chemicals. asm.orgasm.org |
| Pseudarthrobacter phenanthrenivorans Sphe3 | Intermediates of the TCA cycle | 4-hydroxybenzoate 3-monooxygenase, protocatechuate dioxygenases. mdpi.com | Bioremediation. mdpi.com |
| Microbial Electrolysis Cell (MEC) bioanode | Hydrogen gas | Nitrate-reducing conditions, mediated by genera such as Magnetospirillum. acs.org | Bioenergy production and waste valorization. acs.org |
Molecular Structure and Computational Investigations
Crystal Structure Determination
The precise determination of the crystal structure provides fundamental insights into the solid-state properties of a compound. For sodium 4-hydroxybenzoate (B8730719), X-ray diffraction has been a pivotal technique.
High-resolution X-ray powder diffraction (XRPD) is a powerful, non-destructive technique used to characterize the crystalline structure of solid materials. latech.edu It provides information on phase identification, purity, and lattice parameters. latech.edu In the study of sodium 4-hydroxybenzoate and related alkali metal salts of 4-hydroxybenzoic acid, crystallographic investigations have successfully determined the structures of various hydrated forms. iucr.org For instance, the reaction of sodium hydroxide (B78521) and 4-hydroxybenzoic acid can yield crystalline materials such as Sodium 4-hydroxybenzoate tetrahydrate, whose structure has been elucidated using single-crystal X-ray diffraction, a technique that provides highly detailed atomic coordinates. iucr.org
Powder XRD analysis involves irradiating a finely powdered sample with an X-ray beam and measuring the intensity of the diffracted beams as a function of the diffraction angle. latech.edu The resulting pattern is a fingerprint of the crystalline solid. The analysis of this pattern allows for the determination of the unit cell dimensions.
Table 1: Example Crystal Data for a Hydrated Sodium 4-hydroxybenzoate Salt
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₅NaO₃·4H₂O |
| Crystal System | To be determined by analysis |
| Space Group | To be determined by analysis |
| a (Å) | To be determined by analysis |
| b (Å) | To be determined by analysis |
| c (Å) | To be determined by analysis |
| α (°) | To be determined by analysis |
| β (°) | To be determined by analysis |
| γ (°) | To be determined by analysis |
Locating hydrogen atoms in crystalline structures using X-ray diffraction can be challenging due to their low scattering power. However, their positions are crucial for understanding hydrogen bonding networks, which are fundamental to the supramolecular architecture of compounds like sodium 4-hydroxybenzoate. iucr.orgnih.gov Advanced refinement techniques are employed to determine their locations accurately. One common method is the use of difference-Fourier maps. nih.gov After refining the positions of the heavier (non-hydrogen) atoms, a Fourier map of the residual electron density is calculated. Peaks in this map indicate the likely positions of the hydrogen atoms, which can then be included in the model and refined. nih.gov This methodology has been successfully applied to related structures, such as hexaaquanickel(II) bis(4-hydroxybenzoate) dihydrate, to locate the hydrogen atoms of water molecules and hydroxyl groups involved in the hydrogen-bonding network. nih.gov
Theoretical and Computational Modeling
Theoretical and computational methods complement experimental data by providing deeper insights into molecular properties and interactions at an atomic level.
Quantum mechanical calculations are used to model the electronic structure and geometry of molecules. researchgate.netsapub.org Semi-empirical methods like AM1 (Austin Model 1) and PM3 (Parameterized Model 3) offer a balance between computational cost and accuracy, making them suitable for larger systems. sapub.orgresearchgate.net Density Functional Theory (DFT) is a more rigorous ab initio method that can provide highly accurate predictions of molecular properties. sapub.org For sodium-containing compounds, the development of specific parameters for semi-empirical methods like AM1 and PM3 has been necessary to better model the sodium ion, which is often treated simplistically as a non-polarizable point charge. researchgate.net These calculations can be applied to sodium 4-hydroxybenzoate to investigate its molecular geometry, charge distribution, and the energies of its molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity. sapub.org
Table 2: Application of Quantum Mechanical Methods to Sodium 4-hydroxybenzoate
| Method | Information Obtained |
|---|---|
| AM1/PM3 | Optimized molecular geometry, heat of formation, dipole moment. researchgate.netresearchgate.net |
| DFT | More accurate electronic structure, molecular orbital energies (HOMO/LUMO), electrostatic potential maps, vibrational frequencies. sapub.org |
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. rsc.org This method is particularly useful for investigating the behavior of substances in solution and for analyzing intermolecular interactions. rsc.orgrsc.org A systematic MD simulation study of aqueous solutions of sodium hydroxybenzoate isomers, including the para isomer (sodium 4-hydroxybenzoate), was conducted at 298.15 K using different water models. rsc.org The simulations revealed that the interactions between the 4-hydroxybenzoate anion and the surrounding water molecules are crucial. rsc.orgresearchgate.net At lower concentrations, hydrogen bonding with water is the dominant factor influencing the anion's mobility. rsc.org The para-isomer forms the most hydrogen bonds with water compared to the ortho and meta isomers, making it the least mobile. rsc.org At higher concentrations, the formation of clusters through intermolecular interactions becomes significant. rsc.org The para-hydroxybenzoate anions tend to form larger clusters, which can be arranged in either rings or chains. rsc.org
Table 3: Findings from Molecular Dynamics Simulations of Sodium 4-hydroxybenzoate
| Concentration | Dominant Intermolecular Interaction | Resulting Structure/Behavior |
|---|---|---|
| Low | Hydrogen bonding between the anion and water molecules. rsc.org | Determines the mobility of the anion in solution. rsc.org |
| High | Anion-anion interactions leading to cluster formation. rsc.org | Formation of large clusters (size > 10) in ring or chain configurations. rsc.org |
Mechanisms of Action in Biological and Material Systems
Antimicrobial Action Mechanisms
The primary antimicrobial actions of 4-hydroxybenzoic acid involve compromising the microorganism's ability to maintain cellular integrity, regulate its internal environment, and perform essential metabolic and reproductive functions.
One of the proposed mechanisms of antimicrobial action for 4-hydroxybenzoic acid and its ester derivatives (parabens) is the inhibition of crucial microbial enzymes. nih.govresearchgate.netdergipark.org.tr This interference disrupts essential metabolic pathways necessary for the microorganism's survival. Phenolic acids, as a class, are thought to have lethal effects on microorganisms by inhibiting enzymes they produce, disrupting microbial metabolism (such as protein synthesis), and depriving them of substrates required for growth. dergipark.org.tr
Specific enzymatic targets that are postulated to be inhibited include:
ATPases and Phosphotransferases : Inhibition of these enzymes interferes with energy metabolism and transport processes across the cell membrane. nih.govresearchgate.net
DNA Gyrase and Topoisomerase : By targeting these essential enzymes, phenolic acids can disrupt DNA replication and repair, preventing cell division. nih.gov
d-Alanine Ligase : This enzyme is critical for the synthesis of the bacterial cell wall, and its inhibition can compromise cellular integrity. nih.gov
While the broader impact on microbial metabolism is recognized, specific effects on pathways like the tricarboxylic acid (TCA) cycle are not as clearly defined for 4-hydroxybenzoic acid itself as they are for other preservatives like benzoic acid. However, the inhibition of microbial respiration is a noted effect, which is intrinsically linked to the TCA cycle's function. researchgate.net
A significant mechanism of action for 4-hydroxybenzoic acid is the disruption of the microbial cell membrane. nih.govmdpi.com This action compromises the physical barrier between the cell and its environment, leading to a loss of cellular function and eventual death. The lipophilic nature of the compound allows it to interact with and insert into the phospholipid bilayer of the bacterial membrane. nih.govmdpi.com
This interaction leads to several detrimental effects:
Increased Membrane Permeability : The compound destabilizes the membrane structure, increasing its permeability. researchgate.netnih.govmdpi.com
Leakage of Intracellular Contents : The compromised integrity of the membrane allows essential intracellular components, such as ions and metabolites, to leak out. nih.gov
Disruption of Membrane Potential : Phenolic acids can cause changes in membrane potential, including hyperpolarization, which disrupts processes dependent on the electrochemical gradient, such as ATP synthesis and transport. nih.govmdpi.com
Inhibition of Electron Transport System : The compound can interfere with the membrane-bound electron transport system, further disrupting cellular respiration and energy production. researchgate.net
The effectiveness of this membrane disruption is linked to the compound's lipophilicity, which facilitates stronger interactions with the bacterial membrane. nih.govmdpi.com
4-hydroxybenzoic acid, as a weak organic acid, can disrupt the internal pH of microbial cells, a process critical for their survival. Microorganisms must maintain a relatively neutral intracellular pH (pHi) for the proper functioning of enzymes and other cellular processes. nih.gov
The mechanism for this disruption involves the following steps:
In an acidic external environment, the uncharged, protonated form of 4-hydroxybenzoic acid is more lipophilic and can readily permeate the microbial cell membrane. nih.gov
Once inside the cytoplasm, where the pH is typically near neutral, the acid dissociates, releasing a proton (H+). nih.gov
This release of protons overwhelms the cell's capacity to maintain pH balance, leading to cytoplasmic acidification. nih.govnih.gov
This "hyperacidification" of the cell's interior creates an inhospitable environment that inhibits enzymatic activities and disrupts metabolic functions, ultimately contributing to the antimicrobial effect. nih.gov
| Mechanism Category | Specific Action | Effect on Microorganism | Supporting Citations |
|---|---|---|---|
| Metabolic Pathway Inhibition | Inhibition of key enzymes (ATPases, phosphotransferases) | Disruption of energy metabolism and transport | nih.govresearchgate.net |
| Inhibition of DNA gyrase and topoisomerase | Interference with DNA replication and repair | nih.gov | |
| Membrane Integrity Perturbation | Increased membrane permeability and potential disruption | Leakage of essential intracellular contents | researchgate.netnih.govmdpi.com |
| Inhibition of electron transport system | Disruption of cellular respiration | researchgate.net | |
| pH Homeostasis Disruption | Cytoplasmic acidification via proton release | Inhibition of metabolic functions and enzyme activity | nih.govnih.gov |
| Nucleic Acid Interference | Inhibition of DNA and RNA synthesis | Prevents replication and protein production | nih.govresearchgate.net |
The antimicrobial activity of 4-hydroxybenzoic acid and its derivatives is also attributed to the inhibition of nucleic acid synthesis. nih.govresearchgate.net This action directly prevents the microorganism from replicating its genetic material and transcribing genes necessary for protein production, thereby halting growth and proliferation.
The primary mechanism for this interference is believed to be the inhibition of enzymes essential for these processes, such as DNA gyrase and topoisomerase, as mentioned previously. nih.gov These enzymes are crucial for managing the topological state of DNA during replication, and their inhibition leads to a cessation of this vital process.
While some chemical agents exert their antimicrobial effect by directly causing DNA damage through oxidative stress, the role of 4-hydroxybenzoic acid in this regard is complex. In fact, some studies indicate that certain hydroxybenzoic acids can have a protective effect against oxidative DNA damage by acting as antioxidants. nih.gov Therefore, the primary antimicrobial mechanism related to nucleic acids appears to be the inhibition of synthetic pathways rather than the direct induction of damage.
Reactive Oxygen Species Modulation
The interaction between 4-hydroxybenzoic acid and reactive oxygen species (ROS) is predominantly characterized by its antioxidant properties. rupahealth.com As a phenolic acid, it has the capacity to scavenge free radicals, which helps to reduce oxidative stress and prevent cellular damage. rupahealth.com
Several studies have confirmed the antioxidant activity of 4-hydroxybenzoic acid:
It has been shown to scavenge radicals such as DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). mdpi.commdpi.com
Research on various hydroxybenzoic acids demonstrated that they can have a potent inhibitory effect on iron-induced oxidative DNA damage, highlighting a protective, antioxidant role. nih.gov
This antioxidant behavior suggests that the antimicrobial mechanism of 4-hydroxybenzoic acid is not dependent on the generation of oxidative stress within the microbial cell. Instead, its ability to kill or inhibit the growth of microorganisms relies on the other mechanisms discussed, such as membrane disruption and metabolic inhibition.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (mg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 36.00-72.00 | 9.00-16.00 |
| Escherichia coli | Gram-negative bacteria | 36.00-72.00 | 9.00-16.00 |
| Candida albicans | Yeast | 36.00-72.00 | 9.00-16.00 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 36.00-72.00 | 9.00-16.00 |
| Enterococcus faecalis | Gram-positive bacteria | 36.00-72.00 | 9.00-16.00 |
| Data derived from Gurbuzer, A. (2021). ijpbp.com |
Hydroxyl Radical Trapping Mechanisms
In biological systems, oxidative stress from reactive oxygen species like the hydroxyl radical (•OH) can cause significant molecular and tissue damage. Sodium 4-hydroxybenzoate (B8730719) serves as an effective tool for detecting these highly reactive species through a specific trapping mechanism. The core of this mechanism is the hydroxylation of the aromatic ring.
When 4-hydroxybenzoate encounters a hydroxyl radical, the radical adds to the aromatic ring, forming a dihydroxybenzoate isomer. nih.gov Specifically, the reaction between 4-hydroxybenzoic acid (4-HBA) and the hydroxyl radical yields 3,4-dihydroxybenzoic acid (3,4-DHBA). nih.gov This product is stable and can be detected and quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection or gas chromatography-mass spectrometry. nih.govnih.gov The amount of 3,4-DHBA formed is directly proportional to the amount of hydroxyl radicals generated in the system, making 4-hydroxybenzoate a reliable indicator for in vivo hydroxyl radical formation. nih.gov
The primary reaction can be summarized as: 4-hydroxybenzoate + •OH → 3,4-dihydroxybenzoic acid
This trapping method is considered a reliable and accurate way to study hydroxyl radical production, particularly in biomedical research related to conditions like cerebral ischemia and reperfusion. nih.govnih.gov
Comparative Analysis with Other Radical Scavengers
The efficacy of 4-hydroxybenzoate as a hydroxyl radical trap can be better understood through comparison with other aromatic compounds used for the same purpose, such as salicylate (B1505791) (2-hydroxybenzoate). While salicylate has been used extensively, 4-hydroxybenzoate is reported to have fewer complications, making it a preferred alternative in some research applications. nih.gov
A comparative study on the radiolytic degradation of 4-hydroxybenzoate (4-HBA) and its ethyl ester derivative, 4-hydroxybenzoic acid ethyl ester (4-HBAEE), reveals significant differences in their stability and reaction pathways. The rate constants for their reaction with hydroxyl radicals are comparable; however, their degradation products differ substantially. Irradiation of 4-HBA in solution leads to the formation of 3,4-dihydroxybenzoic acid and hydroquinone (B1673460). researchgate.net In contrast, 4-HBAEE does not yield hydroxylation or decarboxylation products under the same conditions, demonstrating a much higher resistance to radiation-induced degradation. researchgate.net This suggests that even minor modifications to the carboxyl group can significantly alter the compound's radical scavenging byproducts.
| Compound | Primary Trapping Product | Key Characteristics |
| Sodium 4-hydroxybenzoate | 3,4-dihydroxybenzoic acid | Fewer complications than salicylate; forms stable, quantifiable products. nih.govnih.gov |
| Salicylate (2-hydroxybenzoate) | Dihydroxybenzoate isomers | Widely used but has been criticized for certain analytical complications. nih.gov |
| 4-hydroxybenzoic acid ethyl ester | None (under certain conditions) | More resistant to radiation-induced degradation; does not readily form hydroxylation products. researchgate.net |
Interactions with Polymeric Systems
In material science, sodium salts of organic acids, including sodium 4-hydroxybenzoate, are recognized for their ability to influence the crystallization behavior of polyesters like polyethylene terephthalate (PET).
Nucleation Mechanisms in Polymer Crystallization (e.g., Polyethylene Terephthalate)
Polyethylene terephthalate (PET) is a polymer that can suffer from a slow crystallization rate, which can be a drawback in processing. Nucleating agents are added to accelerate this process. Sodium salts, such as sodium benzoate (B1203000) and sodium 4-hydroxybenzoate, function as effective nucleating agents for PET through a process known as chemical nucleation. nih.govexpresspolymlett.com
This mechanism is distinct from physical nucleation, where an agent simply provides a surface for crystals to grow. Instead, chemical nucleation involves a direct reaction between the nucleating agent and the polymer chains. nih.gov The sodium ion (Na+) from the salt reacts with the ends of the PET molecular chains. nih.govresearchgate.net This reaction creates ionic groups at the chain ends, which then act as nucleation sites, promoting and accelerating the formation of crystals. nih.gov The presence of these nucleation sites allows for a more ordered arrangement of the polymer segments, leading to higher crystallinity. nih.gov
Chemical Nucleation and Molecular Chain Interactions
The interaction begins when the sodium ion from a salt like sodium 4-hydroxybenzoate reacts with the carboxyl or hydroxyl end-groups of the PET polymer chains during melt processing. This reaction forms an ionic end group, specifically a sodium carboxylate (PET-COONa). nih.gov These ionic end groups have a strong tendency to aggregate or cluster. These ionic clusters serve as potent, well-dispersed nucleation sites throughout the polymer matrix, significantly increasing the rate of crystallization. canada.ca
An important consequence of this chemical interaction is the potential for molecular chain scission, or breakage. nih.gov The reaction can disrupt the integrity of the polymer chains, leading to a localized decrease in molecular weight. nih.gov While this might seem detrimental, the resulting shorter, more mobile polymer chains can rearrange themselves into a crystalline structure more easily, which further accelerates the crystallization rate. nih.gov However, this degradation can also impact the final mechanical properties of the material. Research on similar compounds like sodium benzoate has shown that this chain breakage can lead to a decrease in properties like melt strength, even as it improves crystallization behavior. nih.govresearchgate.net
| Parameter | Effect of Chemical Nucleation (e.g., with Sodium Salts) | Mechanism |
| Crystallization Rate | Increased | Formation of ionic end-groups (PET-COONa) that act as nucleation sites. nih.govexpresspolymlett.com |
| Crystallinity | Increased | Ionic nucleation sites induce more ordered arrangement of polymer chains. nih.gov |
| Molecular Weight | Potentially Decreased | Chemical reaction can cause breakage (scission) of PET molecular chains. nih.govresearchgate.net |
| Molecular Chain Mobility | Increased | Shorter chains resulting from scission have greater mobility, aiding crystallization. nih.gov |
Degradation and Environmental Biotransformation Pathways
Microbial Degradation Mechanisms
Microbial breakdown is a primary route for the environmental removal of 4-hydroxybenzoate (B8730719). Bacteria and fungi employ a range of catabolic pathways, regulated by complex genetic systems, to convert the aromatic ring into central metabolic intermediates.
Under aerobic conditions, the microbial degradation of 4-hydroxybenzoate predominantly proceeds through pathways that hydroxylate and subsequently cleave the aromatic ring.
Beta-Ketoadipate Pathway and Protocatechuate Routes : The most common aerobic degradation pathway for 4-hydroxybenzoate involves its initial conversion to protocatechuate (3,4-dihydroxybenzoate). nih.govcabidigitallibrary.org This reaction is catalyzed by the enzyme 4-hydroxybenzoate 3-monooxygenase. cabidigitallibrary.orgmdpi.comwikipedia.org The protocatechuate then serves as a key intermediate that enters the beta-ketoadipate pathway. nih.govnih.govasm.org Depending on the microbial species, the protocatechuate ring is cleaved by either protocatechuate 3,4-dioxygenase (ortho-cleavage) or protocatechuate 4,5-dioxygenase (meta-cleavage), funneling the products into the tricarboxylic acid (TCA) cycle. mdpi.com In Pseudomonas putida, for example, two parallel reaction sequences for benzoate (B1203000) and 4-hydroxybenzoate converge at the formation of β-ketoadipate. nih.gov
Oxidative Decarboxylation : An alternative aerobic route involves the oxidative decarboxylation of 4-hydroxybenzoate directly to hydroquinone (B1673460). nrel.gov This pathway is utilized by certain fungi, such as Trametes versicolor and Gelatoporia subvermispora, as well as in plant cell cultures. nrel.govnih.gov The enzyme responsible, 4-hydroxybenzoate 1-hydroxylase, catalyzes the reaction, which is then followed by further enzymatic steps to break down the hydroquinone ring. nrel.govwikipedia.org
Gentisate Pathway : Some bacterial strains, including species of Bacillus and the archaeon Haloarcula sp., metabolize 4-hydroxybenzoate via gentisate (2,5-dihydroxybenzoate) as an intermediate. nih.govnih.gov This pathway involves an initial hydroxylation with a concurrent intramolecular migration of the carboxyl group, a transformation known as an NIH shift. nih.gov The gentisate is then cleaved by gentisate 1,2-dioxygenase before entering central metabolism. nih.gov
| Pathway | Key Intermediate(s) | Initial Enzymatic Step | Example Organisms |
|---|---|---|---|
| Beta-Ketoadipate Pathway | Protocatechuate | Hydroxylation | Pseudomonas putida, Bacillus brevis nih.govnih.gov |
| Oxidative Decarboxylation | Hydroquinone | Hydroxylation & Decarboxylation | Candida parapsilosis, Trametes versicolor nrel.govwikipedia.org |
| Gentisate Pathway | Gentisate | Hydroxylation with NIH Shift | Bacillus laterosporus, Haloarcula sp. nih.govnih.gov |
In the absence of oxygen, microorganisms employ different strategies to break down the stable aromatic ring of 4-hydroxybenzoate.
Coenzyme A (CoA) Thioester Formation : A common initial step in the anaerobic degradation of 4-hydroxybenzoate is its activation to a coenzyme A thioester, 4-hydroxybenzoyl-CoA. nih.govasm.org This reaction is catalyzed by a CoA ligase. nih.govasm.org In the photosynthetic bacterium Rhodopseudomonas palustris, the formation of 4-hydroxybenzoyl-CoA is the committed step for anaerobic metabolism. nih.govasm.org The activated intermediate is then typically dehydroxylated reductively to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. researchgate.net
Reductive Dehalogenation : While not a direct degradation pathway for 4-hydroxybenzoate itself, reductive dehalogenation is a crucial biotransformation for its halogenated derivatives. For instance, the aerobic bacterium Delftia sp. EOB-17 can reductively dehalogenate 3,5-dibromo-4-hydroxybenzoate (B1263476) to 4-hydroxybenzoate under aerobic conditions. nih.gov Similarly, Alcaligenes denitrificans NTB-1 can reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate, which is then hydrolytically dehalogenated to 4-hydroxybenzoate. asm.org These processes demonstrate that microbes can remove halogen substituents, transforming more complex derivatives into the basic 4-hydroxybenzoate structure for further degradation.
The microbial catabolism of 4-hydroxybenzoate is mediated by a diverse array of specialized enzymes.
Hydroxylases/Monooxygenases : These enzymes are crucial for the initial attack on the aromatic ring in aerobic pathways. 4-hydroxybenzoate 3-monooxygenase (EC 1.14.13.2), a well-studied flavoprotein, hydroxylates 4-hydroxybenzoate to form 3,4-dihydroxybenzoate (protocatechuate). wikipedia.orgebi.ac.ukgenome.jp Another key enzyme is 4-hydroxybenzoate 1-hydroxylase (EC 1.14.13.64), which catalyzes the oxidative decarboxylation to hydroquinone. nrel.govwikipedia.org
Dioxygenases : Following hydroxylation, dioxygenases are responsible for cleaving the aromatic ring. Protocatechuate 3,4-dioxygenase and protocatechuate 4,5-dioxygenase are critical enzymes in the beta-ketoadipate pathway, catalyzing the intradiol and extradiol cleavage of protocatechuate, respectively. mdpi.com
Reductases : In anaerobic pathways, reductases play a vital role. For example, 4-hydroxybenzoyl-CoA reductase is required for the dehydroxylation of 4-hydroxybenzoyl-CoA to benzoyl-CoA in Rhodopseudomonas palustris. cabidigitallibrary.org
Other Enzymes : Other important enzymes include decarboxylases, such as 4-hydroxybenzoate decarboxylase (EC 4.1.1.61), which can convert 4-hydroxybenzoate to phenol (B47542), and various CoA ligases that activate the substrate for anaerobic degradation. nih.govwikipedia.org
| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Pathway |
|---|---|---|---|
| Hydroxylase | 4-hydroxybenzoate 3-monooxygenase | 4-hydroxybenzoate → Protocatechuate | Aerobic (Beta-Ketoadipate) wikipedia.org |
| Dioxygenase | Protocatechuate 3,4-dioxygenase | Protocatechuate ring cleavage | Aerobic (Beta-Ketoadipate) mdpi.com |
| Reductase | 4-hydroxybenzoyl-CoA reductase | 4-hydroxybenzoyl-CoA → Benzoyl-CoA | Anaerobic cabidigitallibrary.org |
| Decarboxylase | 4-hydroxybenzoate 1-hydroxylase | 4-hydroxybenzoate → Hydroquinone + CO2 | Aerobic (Oxidative Decarboxylation) wikipedia.org |
| Ligase | 4-hydroxybenzoate-CoA ligase | 4-hydroxybenzoate + CoA → 4-hydroxybenzoyl-CoA | Anaerobic nih.gov |
The expression of genes encoding the enzymes for 4-hydroxybenzoate degradation is tightly controlled to ensure efficient metabolism in response to substrate availability. This regulation often involves specific transcriptional regulators.
In Agrobacterium tumefaciens, the pobA gene, which encodes the 4-hydroxybenzoate hydroxylase, is positively regulated by the AraC-type transcriptional activator PobR. asm.org PobR, in turn, represses its own expression. asm.org Similarly, in Pseudomonas putida, the transcriptional activator PcaR is required for the expression of genes involved in the beta-ketoadipate pathway, including those for 4-hydroxybenzoate transport and degradation. nih.gov
In Corynebacterium glutamicum, regulatory proteins from the IclR and LuxR families are involved in the transcriptional regulation of the beta-ketoadipate pathway branches that handle benzoate and 4-hydroxybenzoate. geneticsmr.com Studies in Rhodococcus opacus have also shown that the funneling pathway for 4-hydroxybenzoate is controlled by transcriptional activators. nih.gov This genetic control allows bacteria to prioritize the degradation of certain aromatic compounds over others; for instance, the presence of benzoate can repress the degradation of 4-hydroxybenzoate in P. putida. nih.gov
Abiotic Degradation Processes
Beyond microbial action, 4-hydroxybenzoate can be degraded by physical and chemical processes in the environment.
Gamma irradiation of aqueous solutions of 4-hydroxybenzoate leads to its degradation through reactions with water radicals, primarily the hydroxyl radical (·OH). nih.goviwaponline.com The ·OH radical predominantly adds to the aromatic ring at the position ortho to the existing hydroxyl group (position 3). nih.goviwaponline.com
The subsequent reactions and products depend on the presence of oxygen.
In N₂O-saturated (oxygen-free) solutions , the primary products formed are 3,4-dihydroxybenzoic acid (protocatechuate) and hydroquinone. doi.orgresearchgate.net The formation of hydroquinone results from the elimination of the carboxyl group. nih.gov
In aerated solutions , dihydroxy compounds are also formed due to the rapid reaction of oxygen with the intermediate ·OH-adducts. iwaponline.comdoi.org The yield of 3,4-dihydroxybenzoic acid from ·OH radical attack is significant under these conditions. doi.org
The efficiency of degradation is dose-dependent. For example, in one study, total degradation of a 0.10 mmol/dm³ solution occurred at a dose of 1.6 kGy in an N₂O-saturated environment and at 7.0 kGy in an aerated solution. nih.gov
| Condition | Initial Concentration | Dose for Total/Near-Total Degradation | Major Radiolytic Products |
|---|---|---|---|
| N₂O-Saturated nih.gov | 0.10 mmol/dm³ | 1.6 kGy | 3,4-dihydroxybenzoic acid, Hydroquinone doi.org |
| N₂O-Saturated nih.gov | 0.25 mmol/dm³ | 3.5 kGy | |
| Aerated nih.gov | 0.10 mmol/dm³ | 7.0 kGy | 3,4-dihydroxybenzoic acid iwaponline.com |
| Oxygen-Free nih.gov | 0.10 mmol/dm³ | ~10.2 kGy (99.9%) |
Hydrolytic Transformations
Sodium;4-hydroxybenzoate, in an aqueous environment, dissociates into a sodium cation (Na⁺) and a 4-hydroxybenzoate anion. The environmental fate of the compound is therefore determined by the behavior of the 4-hydroxybenzoate anion.
Current scientific literature indicates that 4-hydroxybenzoic acid, and by extension its corresponding anion, is not anticipated to undergo hydrolytic transformations in the environment. nih.gov This stability is attributed to the chemical structure of the molecule, which lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For an organic compound to undergo hydrolysis, it generally needs to possess a functional group that can react with water, such as an ester, amide, or halide. The 4-hydroxybenzoate anion consists of a stable benzene (B151609) ring substituted with a carboxylate group (-COO⁻) and a hydroxyl group (-OH). Neither of these groups is considered a hydrolyzable functional group in the context of environmental degradation pathways.
While the esters of 4-hydroxybenzoic acid, commonly known as parabens, are known to undergo hydrolysis to form 4-hydroxybenzoic acid, the reverse reaction or any further hydrolytic degradation of the 4-hydroxybenzoate anion itself is not a recognized environmental transformation pathway. nih.govresearchgate.net The degradation of 4-hydroxybenzoate in the environment is primarily governed by biotic processes, such as microbial biodegradation, rather than abiotic hydrolytic transformations.
Table 1: Hydrolytic Stability of this compound
| Compound | Susceptibility to Environmental Hydrolysis | Rationale |
| This compound | Not Expected to Undergo Hydrolysis | The 4-hydroxybenzoate anion lacks hydrolyzable functional groups. nih.gov |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatographic techniques are powerful for separating sodium;4-hydroxybenzoate (B8730719) from complex matrices. This separation is fundamental for both its identification and quantification.
High-Performance Liquid Chromatography (HPLC) and Variants (e.g., Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sodium;4-hydroxybenzoate and its related paraben esters. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode, often employing a C18 column. researchgate.netmyfoodresearch.comnih.gov In a typical RP-HPLC setup, a mobile phase consisting of a mixture of an aqueous buffer (like sodium acetate) and an organic solvent (such as acetonitrile (B52724) or methanol) is used to elute the compound. researchgate.netmyfoodresearch.comresearchgate.net Detection is frequently carried out using a UV detector, with wavelengths around 225 nm, 235 nm, or 254 nm being effective for monitoring. nih.govresearchgate.netajast.net The retention time of this compound under specific chromatographic conditions allows for its identification, while the peak area is proportional to its concentration, enabling quantification. myfoodresearch.comresearchgate.net For instance, one method reported a retention time of approximately 7.89 minutes for sodium benzoate (B1203000) using a C18 column with a mobile phase of sodium acetate (B1210297) buffer and acetonitrile (70:30 v/v) at a flow rate of 0.8 mL/min. myfoodresearch.com
Ultra-Performance Liquid Chromatography (UPLC), a variant of HPLC that uses smaller particle-sized columns, offers faster and more efficient separations. nih.govfda.gov.tw When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides a highly sensitive and selective method for the determination of this compound, even in complex biological matrices like human plasma. nih.govfda.gov.twnih.gov This technique allows for the precise measurement of the mass-to-charge ratio of the analyte and its fragments, significantly enhancing the certainty of its identification and quantification. nih.govfda.gov.tw
Below is an interactive data table summarizing typical HPLC conditions for the analysis of benzoates:
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly after a derivatization step to increase its volatility. gcms.cznih.gov This method involves separating the volatile derivatives of the compound in a gaseous mobile phase as they pass through a capillary column. thermofisher.com The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint. thermofisher.com
For the analysis of phenolic and benzoic acids, including 4-hydroxybenzoic acid, a common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). nih.gov This process replaces the active hydrogen atoms with trimethylsilyl (B98337) groups, making the compound more suitable for GC analysis. nih.gov GC-MS offers high sensitivity and specificity, making it suitable for detecting trace amounts of the compound in various samples. nih.gov
Electrokinetic Chromatography (e.g., Microemulsion Electrokinetic Chromatography)
Electrokinetic chromatography techniques, such as Microemulsion Electrokinetic Chromatography (MEEKC), provide an alternative to traditional chromatographic methods. nih.govnih.govnih.gov MEEKC is a capillary electrophoresis technique that utilizes a microemulsion as the separation medium. researchgate.netnih.gov This method has been successfully developed and validated for the determination of 4-hydroxybenzoates and their impurities. researchgate.netnih.gov It has proven to be selective and quantitative for various esters of 4-hydroxybenzoic acid. researchgate.netnih.gov The separation in MEEKC is influenced by factors such as the composition of the microemulsion (surfactant, oil, and co-surfactant), buffer pH, and temperature. nih.gov MEEKC can be a powerful tool for the routine quality control testing of products containing this compound. researchgate.netnih.gov
Spectroscopic Characterization
Spectroscopic methods are invaluable for elucidating the molecular structure of this compound and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural characterization of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule. chemicalbook.comresearchgate.net
In the ¹H NMR spectrum of sodium 4-hydroxybenzoate, the protons on the aromatic ring give rise to distinct signals. chemicalbook.comresearchgate.net The chemical shifts of these protons are influenced by their position relative to the hydroxyl and carboxylate groups. researchgate.netresearchgate.net Similarly, the ¹³C NMR spectrum shows unique signals for each carbon atom in the molecule, including those in the benzene (B151609) ring and the carboxylate group. researchgate.netnp-mrd.org The specific chemical shifts observed in both ¹H and ¹³C NMR spectra serve as a reliable fingerprint for the compound's structure. chemicalbook.comresearchgate.net
Below is an interactive data table of reported ¹H and ¹³C NMR chemical shifts for benzoates:
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the quantification of this compound. wisdomlib.orgnist.govresearchgate.net The compound exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum due to the presence of the benzene ring. nist.govresearchgate.net The wavelength of maximum absorbance (λmax) for sodium benzoate is typically observed around 224 nm or 254 nm. wisdomlib.orgresearchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound. These methods probe the vibrational modes of the molecule's functional groups, providing a unique spectroscopic fingerprint. For the 4-hydroxybenzoate anion, key spectral features arise from the carboxylate group (COO⁻), the phenolic hydroxyl group (O-H), and the aromatic ring.
In the IR spectrum, the deprotonated carboxylate group gives rise to strong characteristic absorption bands. The asymmetric stretching vibration (νₐₛ(COO⁻)) typically appears at a higher wavenumber, while the symmetric stretching vibration (νₛ(COO⁻)) is found at a lower wavenumber. For instance, in a related imidazolium (B1220033) 4-hydroxybenzoate salt, these peaks are observed at 1615 cm⁻¹ (FTIR) and 1604 cm⁻¹ (FT-Raman). sigmaaldrich.com The symmetric stretch is detected around 1430 cm⁻¹ in FTIR and 1425 cm⁻¹ in FT-Raman spectra. sigmaaldrich.com
The phenolic O-H stretching vibration is also a prominent feature, though its position and shape can be influenced by hydrogen bonding. In solid-state spectra of the parent 4-hydroxybenzoic acid, a broad O-H stretching band is a key characteristic. chemicalbook.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, with a strong intensity peak noted at 3068 cm⁻¹ in the FT-Raman spectrum of imidazolium 4-hydroxybenzoate. sigmaaldrich.com Vibrations associated with the aromatic C-C ring stretching of the 4-hydroxybenzoate anion are found near 1538 cm⁻¹ (FTIR) and 1530 cm⁻¹ (FT-Raman). sigmaaldrich.com
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to achieve a more precise assignment of the observed vibrational modes. chemicalbook.comscbt.com These combined experimental and theoretical studies provide a comprehensive understanding of the compound's vibrational spectrum. chemicalbook.com
Table 1: Characteristic Vibrational Frequencies for the 4-Hydroxybenzoate Anion
| Vibrational Mode | Technique | Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric Carboxylate Stretch (νₐₛ(COO⁻)) | FTIR | ~1615 |
| Asymmetric Carboxylate Stretch (νₐₛ(COO⁻)) | FT-Raman | ~1604 |
| Aromatic C-C Ring Stretch | FTIR | ~1538 |
| Aromatic C-C Ring Stretch | FT-Raman | ~1530 |
| Symmetric Carboxylate Stretch (νₛ(COO⁻)) | FTIR | ~1430 |
| Symmetric Carboxylate Stretch (νₛ(COO⁻)) | FT-Raman | ~1425 |
| Aromatic C-H Stretch | FT-Raman | ~3068 |
| C-H In-plane Bending | FTIR | ~1159 |
Other Advanced Characterization Techniques
X-Ray Powder Diffractometry for Phase Analysis
X-Ray Powder Diffractometry (XRPD) is an essential technique for the solid-state characterization of crystalline materials like this compound. It provides detailed information about the crystal structure, enabling phase identification, the assessment of crystallinity, and the detection of different polymorphic or hydrated forms.
The principle of XRPD involves directing a beam of X-rays onto a powdered sample and measuring the scattering intensity as a function of the scattering angle (2θ). Crystalline substances produce a characteristic diffraction pattern of sharp peaks, where the peak positions are determined by the crystal lattice's geometry (unit cell dimensions) and the peak intensities are governed by the arrangement of atoms within the unit cell. In contrast, amorphous materials lack long-range atomic order and produce a broad, diffuse halo instead of sharp peaks.
For this compound, XRPD can be used to confirm its crystalline nature and identify the specific solid form. Different processing or storage conditions can sometimes lead to the formation of different crystal structures (polymorphs) or the incorporation of water molecules (hydrates), each of which will produce a unique XRPD pattern. A structural study of alkali metal salts of 4-hydroxybenzoic acid has identified and characterized several crystalline forms, including a hydrated sodium salt, Na(C₇H₅O₃)·4H₂O. iucr.org The determination of the crystal structure through single-crystal X-ray diffraction provides the fundamental parameters from which a theoretical powder pattern can be calculated for use as a reference standard. iucr.org
Table 2: Crystallographic Data for Sodium 4-hydroxybenzoate Tetrahydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.3389 (11) |
| b (Å) | 13.0673 (12) |
| c (Å) | 13.5137 (12) |
| α (°) | 90 |
| β (°) | 114.282 (3) |
| γ (°) | 90 |
Data sourced from a single-crystal X-ray diffraction study of Na(Hhba)·4H₂O. iucr.org
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often portable approach for the quantification of electroactive species like 4-hydroxybenzoate. Techniques such as voltammetry can be used to measure the concentration of the compound in various samples, including cosmetics. iucr.org The phenolic hydroxyl group attached to the aromatic ring is susceptible to electrochemical oxidation, providing the basis for its detection.
A recent study demonstrated the development of a portable voltammetric sensor for para-hydroxybenzoic acid (PHBA) using an anodized screen-printed graphene electrode (SPGE). iucr.orgresearchgate.netebi.ac.uk In solution, this compound dissociates, and the 4-hydroxybenzoate anion is the species detected. The analysis is typically performed using techniques like Differential Pulse Voltammetry (DPV), which enhances sensitivity compared to other voltammetric methods. The DPV measurement involves applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the base potential.
Using an anodized SPGE in an acetate buffer (pH 4.5), the oxidation of PHBA occurs at a specific potential, generating a peak current that is proportional to its concentration. iucr.org This relationship allows for the creation of a calibration curve for quantitative analysis. The research reported a significantly improved sensitivity for PHBA detection with the anodized electrode compared to an unmodified one, achieving a low limit of detection. iucr.orgebi.ac.uk Such sensor-based approaches are advantageous due to their potential for miniaturization, rapid analysis time, and suitability for on-site measurements. iucr.org
Table 3: Parameters for Electrochemical Detection of p-Hydroxybenzoic Acid (PHBA)
| Parameter | Description / Value |
|---|---|
| Technique | Differential Pulse Voltammetry (DPV) |
| Electrode | Anodized Screen-Printed Graphene Electrode (SPGE) |
| Medium | 0.1 mol/L acetate buffer (pH 4.5) |
| Potential Range | 0.0 to +1.0 V |
| Limit of Detection (LOD) | 0.073 µmol/L |
Data sourced from a study on a portable sensor for PHBA. iucr.org
Research on Derivatives and Analogs
Alkyl Esters of 4-Hydroxybenzoic Acid (Parabens)
Parabens, the alkyl esters of 4-hydroxybenzoic acid, are a prominent class of derivatives due to their extensive use as preservatives. Their synthesis, structural diversity, and mechanisms of action have been subjects of considerable scientific investigation.
Synthesis and Structural Variations
The synthesis of parabens is primarily achieved through the esterification of p-hydroxybenzoic acid with a corresponding alcohol, such as methanol, ethanol, or n-propanol. nih.gov This acid-base reaction is typically facilitated by a catalyst. microbiologyresearch.orgresearchgate.net Various catalysts have been employed, including montmorillonite (B579905) K10 clay, thionyl chloride, and dodeca tungstophosphoric acid. microbiologyresearch.orgnih.gov The industrial production of the precursor, p-hydroxybenzoic acid, involves a modification of the Kolbe-Schmitt reaction, utilizing potassium phenoxide and carbon dioxide. nih.gov
Structural variations in parabens are defined by the length and branching of the alkyl chain. ebi.ac.uk Common examples include methylparaben, ethylparaben, propylparaben (B1679720), and butylparaben. nih.gov These variations influence the physicochemical properties of the parabens, such as their water solubility and lipophilicity. As the length of the alkyl chain increases, the lipophilicity increases while water solubility decreases. ebi.ac.uk Furthermore, research has revealed the existence of polymorphism in some parabens. For instance, methylparaben has been shown to exist in at least four polymorphic forms, each with a different melting point and crystal structure. plu.mxresearchgate.net
Table 1: Common Parabens and their Structural Features
| Paraben | Alkyl Group | Chemical Formula |
|---|---|---|
| Methylparaben | Methyl (-CH₃) | C₈H₈O₃ |
| Ethylparaben | Ethyl (-C₂H₅) | C₉H₁₀O₃ |
| Propylparaben | Propyl (-C₃H₇) | C₁₀H₁₂O₃ |
| Butylparaben | Butyl (-C₄H₉) | C₁₁H₁₄O₃ |
Comparative Mechanistic Studies
The antimicrobial mechanism of parabens is not fully elucidated but is thought to involve the disruption of microbial membrane transport processes or the inhibition of DNA and RNA synthesis. nih.gov Some studies suggest that they may also inhibit key enzymes like ATPases and phosphotransferases in certain bacteria. nih.gov
Comparative studies have demonstrated that the antimicrobial and estrogenic activity of parabens is related to the length of their alkyl ester chain. mdpi.comnih.gov Generally, as the alkyl chain length increases, the antimicrobial efficacy and the potential to mimic estrogen also increase. mdpi.comnih.gov For example, propylparaben is considered to be more active against a broader range of bacteria than methylparaben. nih.gov This enhanced activity is potentially due to its greater solubility in the bacterial membrane, allowing it to reach cytoplasmic targets in higher concentrations. nih.gov Studies have also indicated that parabens can induce estrogen receptor (ERα) dimerization and transcriptional activity, with the estrogenic effect increasing with the length of the alkyl group. nih.gov
Substituted 4-Hydroxybenzoates
The substitution of different functional groups onto the 4-hydroxybenzoate (B8730719) backbone allows for the investigation of specific enzymatic pathways and spectroscopic properties. Brominated and methoxy-substituted analogs have been of particular interest in this area.
Brominated Hydroxybenzoates and Catabolic Pathways
The biodegradation of brominated aromatic compounds, including brominated hydroxybenzoates, is a key area of environmental research. The initial and most critical step in the catabolism of these compounds is dehalogenation, the cleavage of the carbon-halogen bond. mdpi.com This can occur through several enzymatic mechanisms, including hydrolysis, reduction, and oxygen-dependent pathways. mdpi.com
Under anaerobic conditions, reductive dehalogenation is a primary catabolic pathway. For instance, microorganisms from marine sponges have been shown to reductively debrominate 3,5-dibromo-4-hydroxybenzoate (B1263476) under methanogenic and sulfidogenic conditions. nih.gov Similarly, anaerobic microorganisms enriched from marine and estuarine sediments can biodegrade monobrominated phenols and benzoic acids, with reductive dehalogenation being the initial step in the breakdown of bromophenols. nih.gov
Aerobic degradation of halogenated aromatic compounds often involves oxygenases that incorporate oxygen atoms into the aromatic ring, leading to the removal of the halogen substituent. nih.gov The resulting intermediates, such as catechols and protocatechuates, are then funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov
Methoxybenzoate Analogs and Spectroscopic Analysis
Methoxybenzoate analogs of 4-hydroxybenzoate serve as valuable models for studying spectroscopic properties and enzymatic reactions. The synthesis of these analogs, such as methyl 3-hydroxy-4-methoxybenzoate, can be achieved through reactions like alkylation. researchgate.net
Spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for characterizing these analogs. researchgate.netrupahealth.com For example, the IR spectra of sodium 4-methoxybenzoate (B1229959) and its compounds with bivalent metal ions provide information about the coordination sites, particularly within the 1700-1400 cm⁻¹ range, which is informative for the symmetrical and anti-symmetrical vibrations of the COO⁻ groups. rupahealth.com The synthesis and spectral analysis of various methyl benzoates, including methoxy-substituted ones, have been reported, providing valuable data for understanding their structural and electronic properties. nih.govnih.gov
Conjugates and Metabolites in Biochemical Pathways
Sodium 4-hydroxybenzoate and its derivatives are involved in various biochemical pathways, leading to the formation of different conjugates and metabolites. The metabolism of 4-hydroxybenzoic acid is closely linked to the degradation of aromatic compounds. mdpi.com
In humans and other organisms, 4-hydroxybenzoic acid is a metabolite of the breakdown of tyrosine. It is also a key intermediate in the biosynthesis of ubiquinone (coenzyme Q10). The enzyme 4-hydroxybenzoate polyprenyltransferase utilizes 4-hydroxybenzoate to form 4-hydroxy-3-polyprenylbenzoate, a precursor to ubiquinone.
The catabolism of 4-hydroxybenzoic acid can proceed through several enzymatic reactions. For instance, the enzyme 4-hydroxybenzoate 3-monooxygenase hydroxylates 4-hydroxybenzoate to produce protocatechuate. This intermediate can then undergo ring cleavage and be funneled into the β-ketoadipate pathway, eventually leading to intermediates of the TCA cycle. Another enzyme, 4-hydroxybenzoate 1-hydroxylase, can convert 4-hydroxybenzoate into hydroquinone (B1673460).
When parabens are absorbed by the body, they are often hydrolyzed to p-hydroxybenzoic acid, which is then conjugated and rapidly excreted in the urine. researchgate.net The detoxification of sodium benzoate (B1203000), a related compound, involves conjugation with glycine (B1666218) to form hippuric acid, which aids in the elimination of waste nitrogen.
Q & A
Q. What are the primary synthetic routes for sodium 4-hydroxybenzoate, and how do they influence purity and yield?
Sodium 4-hydroxybenzoate is commonly synthesized via the Kolbe-Schmitt reaction , where phenol reacts with CO₂ under alkaline conditions (e.g., sodium hydroxide) to form 4-hydroxybenzoic acid, followed by neutralization with sodium carbonate . Enzymatic routes using microbial systems (e.g., Candida parapsilosis) offer higher stereochemical control but require optimization of reaction conditions (pH, temperature) to minimize by-products like 3-hydroxybenzoate derivatives .
- Key factors affecting purity :
| Method | Typical Yield | Common Impurities |
|---|---|---|
| Kolbe-Schmitt | 60-75% | Salicylic acid isomers |
| Enzymatic hydroxylation | 40-55% | 3-hydroxybenzoate analogs |
- Analytical validation : Use HPLC with UV detection (λ = 254 nm) to quantify impurities .
Q. How can sodium 4-hydroxybenzoate be characterized for stability under varying environmental conditions?
Stability studies should assess:
- pH sensitivity : Sodium 4-hydroxybenzoate undergoes hydrolysis in acidic conditions (pH < 5), reverting to 4-hydroxybenzoic acid. Use buffered solutions (pH 7–9) to maintain ionic stability .
- Thermal degradation : Thermogravimetric analysis (TGA) shows decomposition above 250°C, forming phenolic by-products. Differential scanning calorimetry (DSC) can identify phase transitions .
- Light sensitivity : UV-Vis spectroscopy reveals photodegradation under UV light (λ = 365 nm), requiring amber glass storage .
Advanced Research Questions
Q. How does sodium 4-hydroxybenzoate interact with microbial enzymes, and what are the implications for biodegradation studies?
The enzyme 4-hydroxybenzoate 1-hydroxylase (EC 1.14.13.64) from Candida parapsilosis catalyzes the hydroxylation of sodium 4-hydroxybenzoate to protocatechuate, a key step in lignin degradation. However, substrate analogs (e.g., 4-aminobenzoate) induce uncoupling, generating reactive oxygen species (ROS) instead of hydroxylated products .
- Experimental design :
- Monitor NADH oxidation rates and H₂O₂ production via spectrophotometry.
- Validate products using LC-MS with a C18 column and negative ion mode .
Q. What methodologies are suitable for studying sodium 4-hydroxybenzoate's role in rhizosphere metabolic modeling?
Sodium 4-hydroxybenzoate acts as a root exudate in plant-microbe interactions. In metabolic models (e.g., genome-scale metabolic models, GSMMs), it is metabolized by Verrucomicrobiae to catechol, a precursor for stress-tolerant phytochemicals .
- Steps for integration :
Quantify exudate uptake using isotopically labeled ¹³C-sodium 4-hydroxybenzoate.
Pair with metatranscriptomics to identify upregulated degradation pathways.
Validate catechol secretion via HPLC-ECD (electrochemical detection) .
Q. How can contradictory data on sodium 4-hydroxybenzoate's antimicrobial efficacy be resolved in experimental setups?
Discrepancies arise from:
- Matrix effects : Sodium 4-hydroxybenzoate’s activity is reduced in lipid-rich environments (e.g., cosmetic formulations). Use surfactant-enhanced emulsification microextraction (UASEME) to isolate the compound before testing .
- Microbial strain variability : Standardize assays using Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) with CLSI/M07-A9 guidelines.
Methodological Challenges and Solutions
Q. What are the pitfalls in quantifying sodium 4-hydroxybenzoate in complex matrices (e.g., biological fluids)?
- Interference from co-eluting compounds : Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity.
- Recovery issues : Optimize solid-phase extraction (SPE) using C18 cartridges and acetonitrile:water (70:30) as eluent .
Q. How to design experiments investigating sodium 4-hydroxybenzoate's polymer interactions?
Sodium 4-hydroxybenzoate enhances polymer solubility via H-bonding. Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
